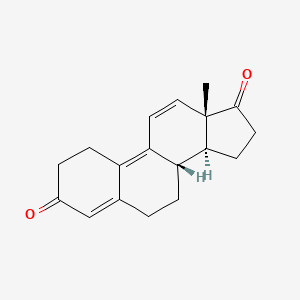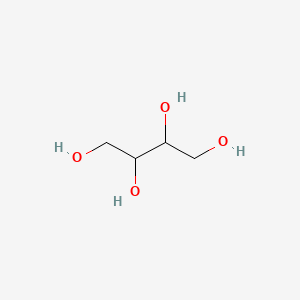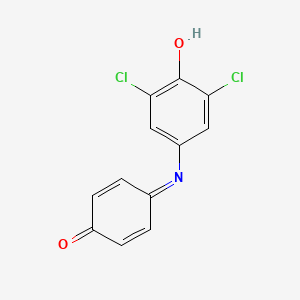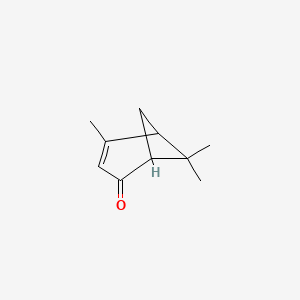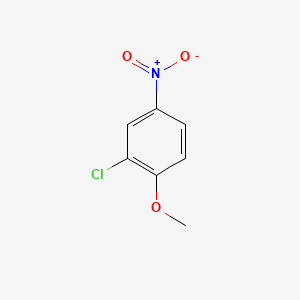
2-Chloro-4-nitroanisole
Übersicht
Beschreibung
2-Chloro-4-nitroanisole (CNA) is a chemical compound with the molecular formula C7H6ClNO3. It is an organochlorine compound, belonging to the class of anisoles. CNA has a variety of applications in the fields of chemistry, biochemistry, and pharmacology. It is used as an intermediate in the synthesis of various organic compounds, as a reagent in analytical chemistry, and as an inhibitor of enzymes in biochemical studies. CNA is also used in the production of pharmaceuticals and in the study of biochemical and physiological processes.
Wissenschaftliche Forschungsanwendungen
Workplace Air Monitoring
Jeżewska and Woźnica (2020) developed a method to determine concentrations of 2-nitroanisole, a related compound to 2-chloro-4-nitroanisole, in workplace air. This study is relevant as it illustrates the methods used to monitor similar compounds in industrial environments, ensuring safety and compliance with occupational health standards (Jeżewska & Woźnica, 2020).
Spectral Analysis and Electronic Properties
Research by Meenakshi (2017) focused on the spectral investigations of 5-chloro-2-nitroanisole. The study highlights the importance of understanding the structural, spectroscopic, and electronic properties of such compounds for various applications, including in the development of materials for solar cells (Meenakshi, 2017).
Photoreactivity Studies
Wubbels, Tamura, and Gannon (2013) explored the photoreactivity of this compound, shedding light on its chemical behavior under various conditions. This research is crucial in understanding how such compounds react under different environmental conditions, impacting fields like environmental chemistry and photophysics (Wubbels, Tamura, & Gannon, 2013).
Environmental Degradation
A study by Duc (2019) investigated the anaerobic degradation of 2-chloro-4-nitroaniline, a compound structurally similar to this compound, by specific microbial strains. This research is significant for environmental bioremediation, demonstrating how certain compounds can be broken down by microorganisms (Duc, 2019).
Synthesis and Chemical Analysis
Research by Chen Chao-sen (2009) provided a new synthetic routine for 2-chloro-4-nitrophenol, involving this compound. This study is relevant for chemical synthesis and industrial applications, demonstrating methods to produce derivatives of this compound (Chen Chao-sen, 2009).
Nonlinear Optical Properties
A study by Arunagiri et al. (2014) on 4-chloro-2-nitroanisole, closely related to this compound, delved into its nonlinear optical properties. This research is crucial for the development of materials in the field of optics and photonics (Arunagiri et al., 2014).
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary target of 2-Chloro-4-nitroanisole (2-C-4-NA) is the enzyme system in certain bacteria, such as Rhodococcus sp. strain MB-P1 . These bacteria utilize 2-C-4-NA as the sole carbon, nitrogen, and energy source .
Mode of Action
2-C-4-NA interacts with its targets through a series of enzymatic reactions. The first enzyme in the 2-C-4-NA degradation pathway is a flavin-dependent monooxygenase that catalyzes the stoichiometric removal of the nitro group and production of 4-amino-3-chlorophenol (4-A-3-CP) .
Biochemical Pathways
The degradation of 2-C-4-NA occurs via a novel aerobic degradation pathway. The 2-C-4-NA-induced cells of strain MB-P1 transform 2-C-4-NA stoichiometrically to 4-A-3-CP, which subsequently gets transformed to 6-chlorohydroxyquinol (6-CHQ) metabolite . The involvement of aniline dioxygenase in the second step of 2-C-4-NA degradation has been demonstrated .
Pharmacokinetics
It is known that the compound is poorly biodegradable , which may impact its bioavailability. More research is needed to fully understand the pharmacokinetics of 2-C-4-NA.
Result of Action
The degradation of 2-C-4-NA by Rhodococcus sp. strain MB-P1 results in the release of nitrite ions, chloride ions, and ammonia in the growth medium . This indicates the metabolic activity of the strain on 2-C-4-NA .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-C-4-NA. For instance, aerobic conditions are necessary for the degradation of 2-C-4-NA by Rhodococcus sp. strain MB-P1
Biochemische Analyse
Biochemical Properties
2-Chloro-4-nitroanisole plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with flavin-dependent monooxygenases, which catalyze the removal of the nitro group, resulting in the formation of 4-amino-3-chlorophenol . This interaction is crucial as it initiates the degradation pathway of this compound. Additionally, aniline dioxygenase is involved in the subsequent steps of this degradation process, further transforming the compound into other metabolites .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the degradation of this compound in bacterial cells leads to the release of nitrite ions, chloride ions, and ammonia, which can impact cellular metabolism . Moreover, the compound’s interaction with specific enzymes can alter gene expression patterns, thereby influencing cellular functions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The initial step in its degradation involves the binding of this compound to flavin-dependent monooxygenase, which catalyzes the removal of the nitro group . This reaction produces 4-amino-3-chlorophenol, which is then further degraded by aniline dioxygenase . These enzyme-mediated reactions highlight the compound’s role in enzyme inhibition and activation, as well as its impact on gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under certain conditions, but it can degrade over time, leading to the formation of various metabolites . These degradation products can have different effects on cells, depending on their concentration and the duration of exposure.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal impact on cellular functions, while higher doses can lead to toxic or adverse effects. For example, high doses of this compound can cause significant changes in cellular metabolism and gene expression, potentially leading to cell death . It is essential to determine the appropriate dosage to minimize adverse effects while maximizing the compound’s beneficial properties.
Metabolic Pathways
This compound is involved in specific metabolic pathways, primarily its degradation pathway. The initial step involves oxidative hydroxylation by flavin-dependent monooxygenase, resulting in the formation of 4-amino-3-chlorophenol . This intermediate is then further degraded by aniline dioxygenase, leading to the production of other metabolites such as 6-chlorohydroxyquinol . These metabolic pathways highlight the compound’s interactions with various enzymes and its role in metabolic flux.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with specific transporters and binding proteins. The compound’s relatively low water solubility and moderate lipophilicity suggest that it may be transported across cell membranes via passive diffusion or facilitated transport mechanisms . Once inside the cell, this compound can accumulate in specific cellular compartments, depending on its interactions with intracellular proteins and organelles.
Subcellular Localization
The subcellular localization of this compound is determined by its chemical properties and interactions with cellular components. The compound may localize to specific organelles, such as the endoplasmic reticulum or mitochondria, where it can exert its biochemical effects. Targeting signals and post-translational modifications may also play a role in directing this compound to particular subcellular compartments
Eigenschaften
IUPAC Name |
2-chloro-1-methoxy-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO3/c1-12-7-3-2-5(9(10)11)4-6(7)8/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLJPNXLHWMRQIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50197717 | |
| Record name | 2-Chloro-4-nitroanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50197717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4920-79-0 | |
| Record name | 2-Chloro-1-methoxy-4-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4920-79-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-4-nitroanisole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004920790 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4920-79-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94734 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Chloro-4-nitroanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50197717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-4-nitroanisole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.225 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is 2-chloro-4-nitroanisole considered a useful precursor in organic synthesis?
A1: this compound serves as a versatile starting material for synthesizing various compounds, particularly 2-chloro-4-nitrophenol. [] This is because the methoxy group in this compound can be readily replaced by a hydroxyl group through a nucleophilic aromatic substitution reaction. This reaction is facilitated by the electron-withdrawing nature of both the chlorine and nitro groups present on the aromatic ring. []
Q2: How does computational chemistry contribute to understanding the reactivity of this compound?
A2: Computational chemistry provides valuable insights into the reactivity of this compound. For instance, calculations using Gaussian 98 have shown that the carbon atom attached to the methoxy group possesses a higher Mulliken charge compared to other carbons within the benzene ring. [] This increased positive charge makes the carbon atom more susceptible to nucleophilic attack, explaining the observed regioselectivity in nucleophilic aromatic substitution reactions involving this compound. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






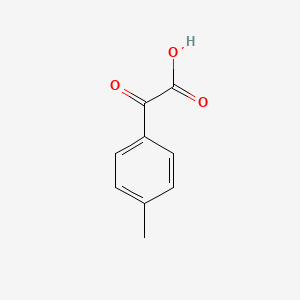

![5-[(1S,2S,3S,5R)-3,5-dihydroxy-2-(3-oxooctyl)cyclopentyl]-4-oxopentanoic acid](/img/structure/B1210578.png)
![Trisodium 5-[[4-chloro-6-(methylphenylamino)-1,3,5-triazin-2-YL]amino]-4-hydroxy-3-[(4-methyl-2-sulphonatophenyl)azo]naphthalene-2,7-disulphonate](/img/structure/B1210583.png)
